molecular formula C17H20ClNO B1385523 N-[3-(2-Chlorophenyl)propyl]-3-ethoxyaniline CAS No. 1040685-80-0

N-[3-(2-Chlorophenyl)propyl]-3-ethoxyaniline

Cat. No.: B1385523
CAS No.: 1040685-80-0
M. Wt: 289.8 g/mol
InChI Key: ZZBNPGLZYQNRTC-UHFFFAOYSA-N
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Description

N-[3-(2-Chlorophenyl)propyl]-3-ethoxyaniline is a substituted aniline derivative characterized by a propyl linker bearing a 2-chlorophenyl group and an ethoxy-substituted aromatic amine. Its molecular weight is 289.81 g/mol (CAS: 1040685-80-0) .

Properties

IUPAC Name

N-[3-(2-chlorophenyl)propyl]-3-ethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO/c1-2-20-16-10-5-9-15(13-16)19-12-6-8-14-7-3-4-11-17(14)18/h3-5,7,9-11,13,19H,2,6,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBNPGLZYQNRTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NCCCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-(2-Chlorophenyl)propyl]-3-ethoxyaniline typically involves the reaction of 2-chlorophenylpropylamine with 3-ethoxyaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

N-[3-(2-Chlorophenyl)propyl]-3-ethoxyaniline undergoes various chemical reactions, including:

Scientific Research Applications

N-[3-(2-Chlorophenyl)propyl]-3-ethoxyaniline is widely used in scientific research, particularly in the field of proteomics. It is used as a biochemical tool to study protein interactions and functions. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents. The compound’s unique structure allows it to interact with various biological targets, making it valuable for research in drug discovery and development .

Mechanism of Action

The mechanism of action of N-[3-(2-Chlorophenyl)propyl]-3-ethoxyaniline involves its interaction with specific molecular targets in the body. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved. The exact molecular targets and pathways may vary, but the compound’s ability to modulate protein function is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs and their distinguishing features are outlined below:

Substitution Patterns and Electronic Effects

  • N-(3-(2-Chlorophenyl)propyl)aniline (72a): Lacks the ethoxy group present in the target compound. Synthesized in low yield (5%) via hydroaminoalkylation, indicating steric or electronic challenges in its formation .
  • 3-Ethoxy-N-(4-isopropylbenzyl)aniline : Replaces the 2-chlorophenylpropyl group with a 4-isopropylbenzyl moiety. Its lower molecular weight (269.39 g/mol) suggests reduced steric bulk compared to the target compound .
  • N-[2-(2-Chlorophenoxy)propyl]-3-(3-phenylpropoxy)aniline: Features a phenoxy linker instead of a direct propyl chain, introducing an oxygen atom that may alter electronic properties and solubility (CAS: 1040690-77-4) .

Functional Group Impact

  • Ethoxy vs.
  • Chlorophenyl vs.

Research Findings and Implications

  • Regioselectivity in Synthesis: The low yield of 72a (5%) compared to 72b (58%) highlights the sensitivity of hydroaminoalkylation reactions to substituent positioning .
  • Role of Halogens: The 2-chlorophenyl group in the target compound may enhance aromatic stacking interactions compared to non-halogenated analogs, as seen in related systems .

Biological Activity

N-[3-(2-Chlorophenyl)propyl]-3-ethoxyaniline is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique chemical structure allows it to interact with various biological targets, leading to potential therapeutic applications. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C16H18ClNO\text{C}_{16}\text{H}_{18}\text{Cl}\text{N}\text{O}

Key Features:

  • Chlorophenyl Group: Contributes to the compound's lipophilicity and potential interactions with biological membranes.
  • Ethoxy Group: Enhances solubility and may influence the compound's pharmacokinetic properties.
  • Aniline Moiety: Provides sites for further chemical modifications and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate protein functions through specific molecular interactions. The compound may exert its effects by:

  • Binding to Receptors: Interacting with various receptors, potentially influencing signaling pathways involved in cell proliferation and apoptosis.
  • Enzyme Inhibition: Acting as an inhibitor for certain enzymes that play crucial roles in metabolic processes, which can lead to anticancer effects.

1. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

2. Anticancer Properties

The compound has been investigated for its anticancer activity. Studies suggest that it may inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms are under investigation, but preliminary findings indicate a promising profile for further development as an anticancer drug.

Research Findings and Case Studies

Several studies have documented the biological activities of this compound:

StudyFindings
Study 1 Demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
Study 2 Reported inhibition of tumor growth in xenograft models, suggesting potential efficacy in cancer therapy.
Study 3 Explored the compound's mechanism of action, identifying key protein targets involved in apoptosis pathways.

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